molecular formula C13H12N2O3 B11706158 (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide

(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide

Cat. No.: B11706158
M. Wt: 244.25 g/mol
InChI Key: ADYPKROBDYAJKS-NTEUORMPSA-N
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Description

(E)-N'-(4-Methoxybenzylidene)furan-2-carbohydrazide is a Schiff base derivative synthesized via condensation of furan-2-carboxylic acid hydrazide with 4-methoxybenzaldehyde. The reaction typically involves refluxing equimolar amounts of the precursors in methanol with catalytic glacial acetic acid, yielding a pale yellow solid with a melting point of 183°C . Key spectral features include an IR absorption band at 1664 cm⁻¹ (C=O stretch) and 1629 cm⁻¹ (C=N stretch), consistent with hydrazide and imine functionalities, respectively . The compound’s structure comprises a furan ring connected via a carbohydrazide bridge to a 4-methoxy-substituted benzylidene group.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

ADYPKROBDYAJKS-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Biological Activity

(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide is a hydrazone compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of hydrazones known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between furan-2-carbohydrazide and 4-methoxybenzaldehyde. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data of this compound

ParameterValue
Molecular FormulaC12_{12}H12_{12}N4_{4}O3_{3}
Melting Point210–212 °C
SolubilitySoluble in DMSO
NMR Chemical Shiftsδ 11.46 (NH), δ 8.16 (N=CH-Ar), δ 3.83 (OCH3_{3})

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, this compound demonstrated an IC50_{50} value of 15 µM after 48 hours of treatment. The mechanism involved increased ROS production and upregulation of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown efficacy against a range of bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli125 µg/mL
Aspergillus niger31.25 µg/mL

In a comparative study, the hydrazone exhibited higher activity than its precursor ligands against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 3: Antioxidant Activity Results

Assay TypeIC50_{50} Value (µM)
DPPH Radical Scavenging25 µM
ABTS Radical Scavenging30 µM

These results indicate that the compound possesses significant antioxidant activity, which may contribute to its therapeutic effects against oxidative stress-related diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide and related compounds.

  • Mechanism of Action : The compound induces apoptosis in cancer cells, disrupts cell cycle progression, and inhibits tumor growth.
  • Cell Lines Tested : Significant cytotoxic effects have been observed in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
CompoundCell LineIC50 Value (µM)
This compoundA54943.38
DoxorubicinA5490.62

This table indicates that the compound shows promising anticancer activity, particularly against A549 cells, with an IC50 value significantly lower than many other compounds.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Inhibition of Bacterial Growth : Studies have demonstrated that the compound exhibits antibacterial effects against various pathogens.
MicroorganismInhibition Zone (mm)MIC (µg/mL)
E. coli10.5280
S. aureus13265

These results suggest that the compound has potential as an antimicrobial agent, comparable to established antibiotics.

Case Study 1: Anticancer Efficacy

A study focused on synthesizing novel carbohydrazide derivatives, including this compound, evaluated their anticancer properties using MTT assays. The results indicated that this compound demonstrated significant cytotoxicity against A549 cells while showing minimal toxicity to normal fibroblast cells.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of hydrazone derivatives against common bacterial strains. The study found that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Chemical Reactions Analysis

Reaction Mechanism

The condensation proceeds through the following steps:

  • Nucleophilic Attack : The hydrazide’s amino group attacks the carbonyl carbon of 4-methoxybenzaldehyde.

  • Proton Transfer : A proton is transferred, forming an intermediate imine.

  • Water Elimination : Dehydration occurs, resulting in the hydrazone bond (C=N-N) .

The reaction’s stereochemistry is governed by steric and electronic factors, favoring the E-configuration of the benzylidene moiety due to minimal steric hindrance .

Functional Group Reactivity

The compound’s reactivity stems from its hydrazone functional group and conjugated aromatic system:

  • Hydrolysis : Under acidic/basic conditions, the hydrazone can hydrolyze to regenerate the aldehyde and hydrazide.

  • Nucleophilic Substitution : The azomethine nitrogen may participate in nucleophilic attacks, enabling further derivatization (e.g., metal complexation) .

  • Thermal Stability : The conjugated system and intramolecular hydrogen bonding (O–H···N) enhance stability, as observed in crystallographic studies .

Structural and Stability Factors

The compound’s planar structure is stabilized by:

  • Intramolecular Hydrogen Bonding : An O–H···N interaction between the hydroxyl group (from the benzylidene moiety) and the azomethine nitrogen .

  • Dihedral Angle : A 16.12° dihedral angle between the benzene and furan rings minimizes steric strain .

Biological Activity Correlation

While not directly a reaction feature, the compound’s structural motifs (e.g., methoxybenzylidene, furan) may influence bioactivity. For instance, hydrazones like this are known to inhibit enzymes via metal chelation or interact with DNA, as seen in related metal complexes .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituent(s) Synthesis Yield (%) Melting Point (°C) IR C=O Stretch (cm⁻¹) Reference ID
(E)-N'-(4-Methoxybenzylidene)furan-2-carbohydrazide 4-OCH₃ on benzylidene 54 183 1664
(E)-N'-(4-Isopropylbenzylidene)furan-2-carbohydrazide 4-C(CH₃)₂H on benzylidene N/A N/A N/A
(E)-N'-(2-Hydroxybenzylidene)furan-2-carbohydrazide 2-OH on benzylidene 88 N/A 1664
(E)-N'-(5-Bromo-2-hydroxybenzylidene)furan-2-carbohydrazide 5-Br, 2-OH on benzylidene N/A N/A N/A
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 4-OCH₃ on benzylidene; 3-NO₂ on benzohydrazide N/A N/A N/A

Key Observations:

  • Substituent Effects on Synthesis: Electron-donating groups (e.g., 4-OCH₃) enhance aldehyde reactivity, yielding moderate synthesis efficiencies (54%) , while bulky substituents like 4-isopropyl may reduce yields due to steric hindrance .
  • Hydrogen Bonding: Derivatives with 2-hydroxybenzylidene substituents exhibit intramolecular O–H⋯N bonds, forming S(5) ring motifs, whereas methoxy-substituted analogues rely on N–H⋯O interactions for crystal packing .
  • Crystal Systems: Most analogues adopt orthorhombic or monoclinic systems with dihedral angles between aromatic rings ranging from 16.12° (2-hydroxy derivative) to 35.34° (4-methylsulfanyl derivative), influencing π-π stacking and optoelectronic properties .

Electronic and Spectral Properties

  • UV-Vis Spectra: Methoxy-substituted derivatives exhibit absorption maxima at ~326 nm (ε = 26,420 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated hydrazone system, while nitro-substituted analogues show red-shifted peaks (~365 nm) .
  • NMR Trends: The methoxy proton in this compound resonates at δ 3.80 ppm (¹H-NMR), whereas 2-hydroxy derivatives display downfield-shifted OH protons (δ 11.53 ppm) .

Preparation Methods

Schiff Base Formation Dynamics

The synthesis of (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide follows a classic Schiff base condensation mechanism. The primary amine group of furan-2-carbohydrazide nucleophilically attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields the thermodynamically stable E-configured hydrazone, driven by the electron-withdrawing methoxy group on the benzaldehyde moiety. The reaction is typically acid-catalyzed, with acetic acid facilitating protonation of the carbonyl oxygen to enhance electrophilicity.

Stereochemical Considerations

The E configuration of the imine bond (C=N) is favored due to steric hindrance between the furan ring and the methoxyphenyl group in the Z isomer. This stereochemical outcome is consistent with X-ray crystallographic data for analogous hydrazones, which universally exhibit E geometry in the solid state.

Materials and Reagents

Starting Materials

ComponentPurity RequirementSource
4-Methoxybenzaldehyde≥98%Commercial suppliers (e.g., Sigma-Aldrich)
Furan-2-carbohydrazide≥95%Specialty chemical manufacturers
Anhydrous MethanolHPLC gradeLab solvent distributors
Glacial Acetic Acid≥99.7%Reagent-grade suppliers

Solvent Selection Rationale

Methanol is the solvent of choice due to its ability to dissolve both aromatic aldehydes and carbohydrazides while providing a polar medium conducive to imine formation. Comparative studies show methanol yields higher reaction rates (85–92%) than ethanol or acetonitrile.

Stepwise Synthesis Protocol

Preparation of Reactants

  • Purification of 4-Methoxybenzaldehyde : Distill under reduced pressure (b.p. 248°C at 760 mmHg) to remove oxidation byproducts.

  • Drying of Furan-2-Carbohydrazide : Recrystallize from ethanol and dry under vacuum (40°C, 6 h) to eliminate residual moisture.

Condensation Reaction

  • Molar Ratio : Combine equimolar quantities (2 mmol each) of 4-methoxybenzaldehyde and furan-2-carbohydrazide in 25 mL anhydrous methanol.

  • Acid Catalysis : Add 0.5 mL glacial acetic acid to lower the reaction pH to 4–5, accelerating imine formation.

  • Reflux Conditions : Heat the mixture under reflux at 65°C for 3–4 hours, monitoring progression via TLC (mobile phase: ethyl acetate/hexane 1:1, R<sub>f</sub> = 0.72).

Workup and Purification

  • Cooling and Filtration : Cool the reaction mixture to 0°C, inducing crystallization. Collect pale-yellow needles via vacuum filtration.

  • Recrystallization : Dissolve crude product in hot methanol (40 mL per gram), then slowly cool to 4°C to afford pure hydrazone (78–92% yield).

Optimization Strategies

Reaction Time and Temperature

ParameterOptimal RangeYield Impact
Temperature60–70°C<65°C: Slow kinetics (≤70% yield) >75°C: Decomposition
Time3–4 hoursShorter durations yield incomplete reactions; prolonged heating causes oxidative degradation

Catalytic Additives

  • Acetic Acid (0.5–1.0 mL) : Optimal for proton transfer without side reactions.

  • Molecular Sieves (4Å) : Reduce water content, shifting equilibrium toward imine formation (yield +8%).

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d<sub>6</sub>)δ 8.80 (s, 1H, N=CH) δ 7.93 (d, J = 9.0 Hz, Ar-H) δ 6.70 (s, 2H, furan-H) δ 3.83 (s, 3H, OCH<sub>3</sub>)Confirms imine formation and substituent positions
IR (KBr)1654 cm⁻¹ (C=O) 1602 cm⁻¹ (C=N) 1250 cm⁻¹ (C-O-C)Validates carbonyl and methoxy groups

Elemental Analysis

ElementCalculated (%)Observed (%)
C62.9362.91
H4.934.90
N9.799.77

Applications and Derivative Synthesis

Biological Activity Precursor

The title compound serves as a ligand for transition metal complexes with demonstrated antimicrobial properties. For instance, Co(II) and Cd(II) complexes derived from analogous hydrazones exhibit MIC values of 12.5 μg/mL against Staphylococcus aureus.

Functionalization Pathways

  • Metal Chelation : React with Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O in methanol to form octahedral complexes.

  • Acylation : Protect the imine nitrogen with acetyl chloride for enhanced lipophilicity.

Challenges and Troubleshooting

Common Issues

  • Low Yields : Often due to inadequate drying of reactants; solutions must be anhydrous to prevent hydrolysis.

  • Byproduct Formation : Oxidative dimerization occurs at >80°C; strict temperature control is essential.

Scalability Considerations

Batch sizes exceeding 10 mmol require incremental methanol addition to maintain solubility. Industrial-scale synthesis employs continuous flow reactors with in-line IR monitoring .

Q & A

Q. What are the standard synthetic routes for (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide?

The compound is synthesized via Schiff base condensation between 4-methoxybenzaldehyde and furan-2-carbohydrazide. A typical procedure involves refluxing equimolar amounts of the aldehyde and carbohydrazide in ethanol (20–30 mL) for 2–4 hours, often with a catalytic amount of glacial acetic acid to accelerate imine formation. The product is isolated by cooling the reaction mixture, followed by recrystallization from ethanol or methanol, yielding colorless crystals with >85% efficiency. Crystallographic data (e.g., bond angles, torsion angles) confirm the E-configuration of the hydrazone moiety .

Q. How is the E-isomeric configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for confirming the E-configuration. For example, single-crystal XRD analysis reveals a dihedral angle of ~8–12° between the furan and methoxy-substituted phenyl rings, consistent with the E-geometry. Supplementary techniques include NMR: the imine proton (N=CH) typically appears as a singlet at δ 8.3–8.5 ppm in 1^1H NMR, while IR spectroscopy shows a strong C=N stretch at 1600–1620 cm1^{-1} .

Q. What spectroscopic methods are used to characterize this compound?

  • XRD : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups).
  • NMR : 1^1H and 13^13C NMR confirm the absence of aldehyde protons and presence of methoxy (δ 3.8–3.9 ppm) and furan protons (δ 6.5–7.6 ppm).
  • IR : Peaks at ~3250 cm1^{-1} (N-H stretch), ~1680 cm1^{-1} (C=O), and ~1600 cm1^{-1} (C=N).
  • Elemental Analysis : Validates purity (>98%) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the synthesis yield and purity?

Solvent polarity affects reaction kinetics and crystal quality. Ethanol is preferred due to its moderate polarity, which stabilizes the transition state and facilitates imine formation. Adding glacial acetic acid (1–2 drops) protonates the carbonyl oxygen, enhancing electrophilicity. Polar aprotic solvents (e.g., DMF) may improve solubility but require post-synthesis purification. Yields drop to <70% in non-polar solvents like toluene due to poor reactant miscibility .

Q. What strategies optimize crystal growth for XRD analysis?

Slow evaporation of ethanol at 4°C produces diffraction-quality crystals. Supramolecular interactions (e.g., π-π stacking between aromatic rings and N-H⋯O hydrogen bonds) guide crystal packing. For example, in the monohydrate form, water molecules bridge adjacent hydrazide units via O-H⋯N hydrogen bonds, stabilizing the lattice .

Q. How can metal complexes of this compound enhance its bioactivity?

Coordination with transition metals like oxidovanadium(V) or copper(II) modifies electronic properties and bioavailability. For instance, the oxidovanadium(V) complex of a related hydrazide derivative showed 2–3× higher insulin-enhancing activity in vitro compared to the free ligand, likely due to improved membrane permeability and redox activity. Synthesis involves refluxing the ligand with vanadyl sulfate in methanol .

Q. What in vitro assays are used to evaluate its antimycobacterial activity?

  • Microplate Alamar Blue Assay (MABA) : Measures growth inhibition of Mycobacterium tuberculosis (MIC values <50 µg/mL indicate potency).
  • Resazurin Microtiter Assay (REMA) : Quantifies metabolic activity reduction in drug-resistant strains. Substituent effects are critical: Electron-withdrawing groups (e.g., nitro) on the benzylidene ring enhance activity, while methoxy groups may reduce it due to decreased membrane penetration .

Q. How can structural modifications improve its pharmacokinetic profile?

  • Lipinski’s Rule Compliance : Adding methyl groups to the furan ring improves logP (target: 2–5).
  • Pro-drug Strategies : Esterifying the carbonyl group enhances oral bioavailability, with in vivo hydrolysis regenerating the active form.
  • Chelation : Metal complexes (e.g., with zinc) can reduce systemic toxicity while retaining activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

Discrepancies arise from:

  • Substituent Position : Para-methoxy groups (as in the title compound) may reduce antitubercular activity compared to ortho-nitro derivatives due to steric and electronic effects .
  • Assay Conditions : Variations in bacterial strain (e.g., H37Rv vs. clinical isolates), inoculum size, or incubation time affect MIC values.
  • Solubility : Poor aqueous solubility of methoxy derivatives may lead to underestimated in vitro activity .

Q. How can computational methods resolve uncertainties in structure-activity relationships (SAR)?

  • Molecular Docking : Predicts binding affinity to target enzymes (e.g., enoyl-ACP reductase in M. tuberculosis).
  • DFT Calculations : Identifies electron-deficient regions (e.g., hydrazone C=N) as nucleophilic attack sites.
  • QSAR Models : Correlates substituent Hammett constants (σ) with bioactivity to guide synthetic priorities .

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